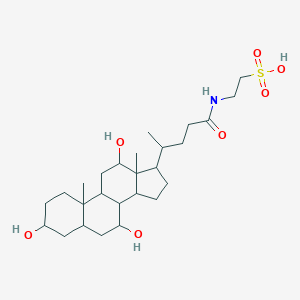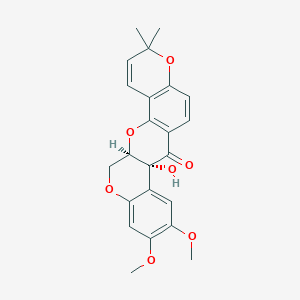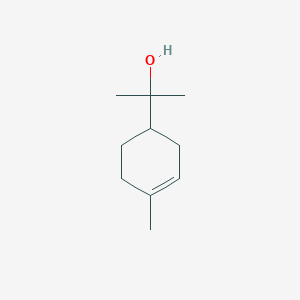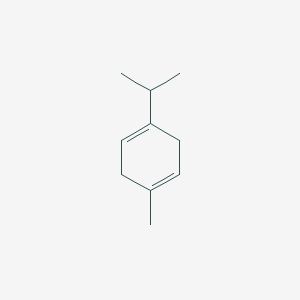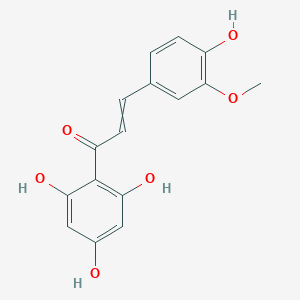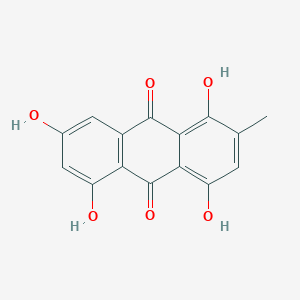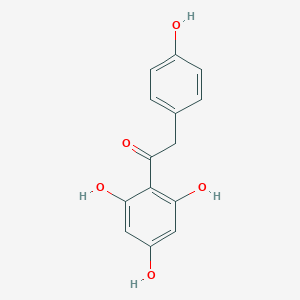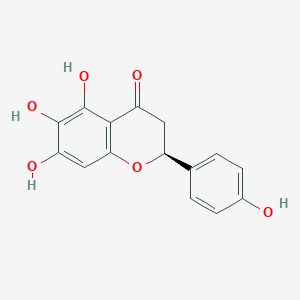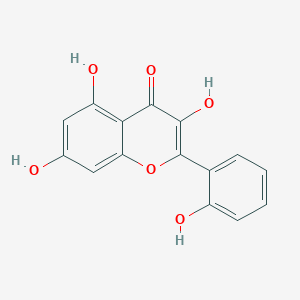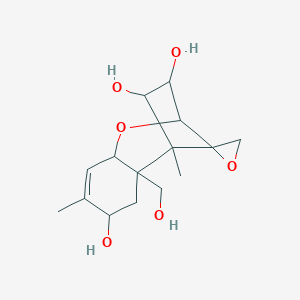
T-2 toxin tetraol
Descripción general
Descripción
T-2 tetraol is a trichothecene mycotoxin that has been found in F. tricinctum and is an active metabolite of T-2 toxin . It induces cell death, reduces proliferation, and decreases protein and DNA synthesis in primary human fibroblasts . T-2 tetraol is toxic to newly hatched chicks .
Synthesis Analysis
The synthesis of T-2 tetraol, the parent member of a group of trichothecene mycotoxins including the highly toxic T-2 toxin, is described as its tetra-acetate (neosolaniol diacetate) .Molecular Structure Analysis
Trichothecenes (TCT) are non-volatile, low molecular weight sesquiterpenoids synthesized by the terpenoid biosynthetic pathway . They are slightly soluble in water but highly soluble in polar organic solvents such as ethyl acetate, chloroform, ethanol, methanol, and propylene glycol . The TCT common structure consists of a three-ring molecule known as 12,13-epoxytrichothec-9-ene (EPT) .Chemical Reactions Analysis
T-2 toxin is the most toxic fungal secondary metabolite produced by different Fusarium species . After exposition or ingestion, T-2 is immediately absorbed from the alimentary tract or through the respiratory mucosal membranes and transported to the liver as a primary organ responsible for toxin’s metabolism .Physical And Chemical Properties Analysis
T-2 toxin has stable physical and chemical properties, making it difficult to remove from food and feed .Aplicaciones Científicas De Investigación
Metabolic Pathways and Metabolites :
- T-2 toxin is rapidly converted in rat liver homogenate into metabolites like HT-2 toxin, T-2 tetraol, and others. A study by Yoshizawa, Swanson, and Mirocha (1980) proposed in vitro metabolic pathways for T-2 toxin in rats, indicating its transformation into T-2 tetraol via other metabolites (Yoshizawa, Swanson, & Mirocha, 1980).
- In chicken, various T-2 toxin metabolites including T-2 tetraol have been identified in excreta and organs, showing a similar pattern to fungal species producing T-2 toxin (Visconti & Mirocha, 1985).
Cytotoxic Effects :
- T-2 tetraol has been studied for its cytotoxic effects on different cell types. For example, Kidd et al. (1997) found that T-2 tetraol is cytotoxic to chicken macrophages in vitro, affecting cell viability and adhesion (Kidd, Qureshi, Hagler, & Ali, 1997).
- Taroncher et al. (2020) reported the cytotoxic effects of T-2 toxin and its metabolites, including T-2 tetraol, on porcine Leydig cells, with a dose-dependent manner of cytotoxicity (Taroncher, Ling, Sun, Guo, Sun, Yang, & Zhao, 2020).
Detection and Analysis :
- The development of methods for detecting T-2 toxin and its metabolites, including T-2 tetraol, in various samples is a critical area of research. Bernhardt et al. (2016) described a sensitive method using high-performance liquid chromatography for determining T-2 toxin, HT-2 toxin, and other trichothecenes in layer feed (Bernhardt, Valenta, Kersten, Humpf, & Dänicke, 2016).
Interactions and Effects in Biological Systems :
- Studies have also focused on the interactions of T-2 toxin and its metabolites with biological systems. Middlebrook and Leatherman (1989) investigated the interactions of T-2 and T-2 tetraol with Chinese hamster ovary cells and ribosomes, shedding light on the mechanisms of toxin-cell interactions (Middlebrook & Leatherman, 1989).
- In another study, Forsell et al. (1985) examined the inhibition of blastogenesis in human lymphocytes by T-2 toxin and its metabolites, including T-2 tetraol, highlighting the immunotoxicity of these compounds (Forsell, Kateley, Yoshizawa, & Pestka, 1985).
Safety And Hazards
Propiedades
IUPAC Name |
(1S,2R,4S,7R,9R,10R,11S)-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4,10,11-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-7-3-9-14(5-16,4-8(7)17)13(2)11(19)10(18)12(21-9)15(13)6-20-15/h3,8-12,16-19H,4-6H2,1-2H3/t8-,9+,10+,11+,12+,13+,14+,15?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXZBJSXSOISTF-ZSTBYQRGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2C(CC1O)(C3(C(C(C(C34CO4)O2)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C[C@@H]2[C@](C[C@@H]1O)([C@]3([C@@H]([C@H]([C@H](C34CO4)O2)O)O)C)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-alpha,4-beta,8-alpha,15-Tetrahydroxy-12,13-epoxytrichothec-9-ene | |
CAS RN |
34114-99-3 | |
| Record name | 12,13-Epoxy-trichothec-9-ene-3-α-4-β-8-α-5-tetrol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-1-Benzopyran-2-one, 6-[(3,3-dimethyloxiranyl)methyl]-7-methoxy-](/img/structure/B192454.png)
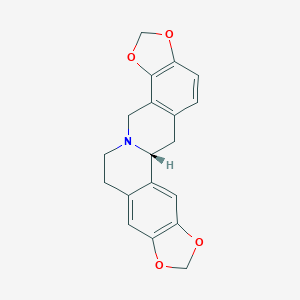
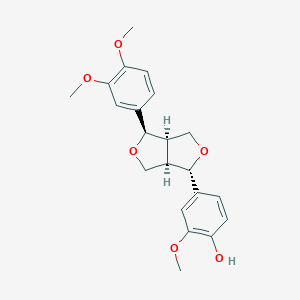
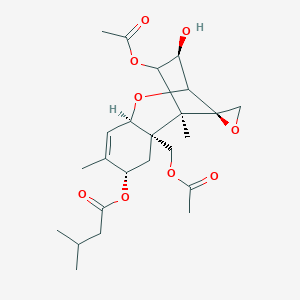
![(S)-6-(Hydroxymethyl)-1,6-dimethyl-6,7,8,9-tetrahydrophenanthro[1,2-b]furan-10,11-dione](/img/structure/B192482.png)
